Cas no 133627-45-9 (2-chloro-4-methylpyridin-3-amine)
2-chloro-4-methylpyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-4-methylpyridin-3-amine
- 3-Amino-2-chloro-4-methylpyridine
- 2-CHLORO-3-AMINO-4-METHYLPYRIDINE
- 3-Amino-2-chloro-4-picoline
- 3-Pyridinamine, 2-chloro-4-methyl-
- 2-Chloro-3-amino-4-picoline
- 2-chloro-3-amino-4-methyl pyridine
- 2-Chloro-4-methyl-pyridin-3-ylamine
- 2-chloro-4-methyl-3-pyridinamine
- 3-amino-2-chloro-4-methyl pyridine
- A174
- 2-chloro-4-methyl-3-pyridylamine
- 3-Amino-2-chloro-4-picoline (3-Amino-2-chloro-4-methylpyridine)
- PubChem2560
- KSC174S5N
- SCHEMBL1223407
- HMS1699O14
- PB21708
- AKOS000301676
- 2-chloro-4-methyl-pyridin-3-amine;2-Chloro-3-amino-4-methylpyridine
- CS-W008207
- W-205427
- DTXSID30373350
- BCP22201
- 133627-45-9
- FT-0643202
- A806652
- AM20070273
- (2-METHOXY-BIPHENYL-4-YL)-ACETICACID
- EN300-92109
- PS-6265
- 3-Amino-2-chloro-4-methylpyridine, 97%
- AC-1144
- 3-amino-2-chloro-4-methyl-pyridine
- UOBCYTOUXLAABU-UHFFFAOYSA-N
- MFCD00673152
- FT-0657862
- NS00125734
- SB10595
- DB-022188
- A1855
- 2-chloro-4-methylpyridin-3-amine
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- MDL: MFCD00673152
- Inchi: 1S/C6H7ClN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3
- InChI Key: UOBCYTOUXLAABU-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C)C=CN=1)N
Computed Properties
- Exact Mass: 142.03000
- Monoisotopic Mass: 142.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
Experimental Properties
- Color/Form: Brown crystalline powder
- Density: 1.2600
- Melting Point: 65-70 °C
- Boiling Point: 283.3±35.0 °C at 760 mmHg
- Flash Point: 125.2±25.9 °C
- Refractive Index: 1.592
- PSA: 38.91000
- LogP: 2.20680
- Solubility: Not determined
2-chloro-4-methylpyridin-3-amine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302,H315,H318,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:UN2811
- WGK Germany:3
- Hazard Category Code: 22-37/38-41
- Safety Instruction: S26; S36/37/39; S36
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
- Packing Group:III
- Safety Term:6.1
2-chloro-4-methylpyridin-3-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-chloro-4-methylpyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 021733-1g |
3-Amino-2-chloro-4-methylpyridine |
133627-45-9 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 021733-25g |
3-Amino-2-chloro-4-methylpyridine |
133627-45-9 | 98% | 25g |
£12.00 | 2022-03-01 | |
| Fluorochem | 021733-100g |
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133627-45-9 | 98% | 100g |
£33.00 | 2022-03-01 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0464539351- 5g |
2-chloro-4-methylpyridin-3-amine |
133627-45-9 | 99% | 5g |
¥ 58.8 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0464539343- 25g |
2-chloro-4-methylpyridin-3-amine |
133627-45-9 | 99% | 25g |
¥ 89.4 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0464539335- 100g |
2-chloro-4-methylpyridin-3-amine |
133627-45-9 | 99% | 100g |
¥ 320.0 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101604-100g |
2-chloro-4-methylpyridin-3-amine |
133627-45-9 | 98% | 100g |
¥308.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101604-1g |
2-chloro-4-methylpyridin-3-amine |
133627-45-9 | 98% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101604-25g |
2-chloro-4-methylpyridin-3-amine |
133627-45-9 | 98% | 25g |
¥102.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101604-500g |
2-chloro-4-methylpyridin-3-amine |
133627-45-9 | 98% | 500g |
¥1411.90 | 2023-09-04 |
2-chloro-4-methylpyridin-3-amine Suppliers
2-chloro-4-methylpyridin-3-amine Related Literature
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Panayiotis A. Koutentis,Maria Koyioni,Sophia S. Michaelidou Org. Biomol. Chem. 2013 11 621
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Darren L. Riley,Ian Strydom,Rachel Chikwamba,Jenny-Lee Panayides React. Chem. Eng. 2019 4 457
Additional information on 2-chloro-4-methylpyridin-3-amine
Introduction to 2-chloro-4-methylpyridin-3-amine (CAS No. 133627-45-9)
2-chloro-4-methylpyridin-3-amine, identified by its Chemical Abstracts Service (CAS) number 133627-45-9, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound characterized by a nitrogen atom embedded within a six-membered ring. The presence of both chloro and amino functional groups makes it a versatile building block for synthesizing more complex molecules, particularly in drug discovery and development.
The structural features of 2-chloro-4-methylpyridin-3-amine contribute to its reactivity and utility in organic synthesis. The chloro substituent at the 2-position enhances electrophilic aromatic substitution reactions, while the methyl group at the 4-position influences the electronic properties of the ring. The amine group at the 3-position provides a nucleophilic site for further functionalization. These characteristics make it a valuable precursor in constructing pharmacophores that are critical for biological activity.
In recent years, there has been growing interest in exploring novel derivatives of pyridine-based compounds due to their demonstrated efficacy in various therapeutic applications. 2-chloro-4-methylpyridin-3-amine has been extensively studied as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting central nervous system disorders, infectious diseases, and oncological conditions. Its role in developing small-molecule inhibitors and modulators underscores its importance in modern medicinal chemistry.
One of the most compelling aspects of 2-chloro-4-methylpyridin-3-amine is its application in the synthesis of kinase inhibitors, which are pivotal in cancer therapy. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with tumor growth and progression. By incorporating 2-chloro-4-methylpyridin-3-amine into drug candidates, researchers can design molecules that selectively inhibit aberrant kinase activity, thereby reducing side effects and improving patient outcomes. Several preclinical studies have highlighted its potential in generating lead compounds with high binding affinity and selectivity for target kinases.
Moreover, the agrochemical industry has also leveraged 2-chloro-4-methylpyridin-3-amine to develop novel pesticides and herbicides. Pyridine derivatives are known for their efficacy in protecting crops from pests and diseases while maintaining environmental safety. The compound’s structural flexibility allows chemists to modify its properties, leading to the creation of agrochemicals with enhanced performance and reduced toxicity profiles. Recent advancements in green chemistry have prompted researchers to explore sustainable synthetic routes for 2-chloro-4-methylpyridin-3-amine, ensuring that its production aligns with global sustainability goals.
The pharmaceutical landscape continues to evolve with the discovery of new therapeutic targets and mechanisms. 2-chloro-4-methylpyridin-3-amine remains at the forefront of this innovation due to its adaptability in molecular design. Researchers are increasingly employing computational methods such as molecular docking and virtual screening to identify promising scaffolds derived from this compound. These computational approaches not only accelerate the drug discovery process but also enable the optimization of lead compounds before they enter preclinical testing.
In conclusion, 2-chloro-4-methylpyridin-3-amine (CAS No. 133627-45-9) is a multifaceted compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural attributes facilitate the synthesis of biologically active molecules, making it indispensable in drug development pipelines. As research progresses, the continued exploration of derivatives based on this scaffold promises to yield innovative solutions for global health challenges.
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